REACTION_CXSMILES
|
N1C=CC=C(C=O)C=1.SCCCO.C1(C)C=CC(S(O)(=O)=O)=CC=1.CNC([C:29]1([C:35]2[CH:36]=[N:37][CH:38]=[CH:39][CH:40]=2)[S:34][CH2:33][CH2:32][CH2:31][O:30]1)=S>ClCCCl>[N:37]1[CH:38]=[CH:39][CH:40]=[C:35]([CH:29]2[S:34][CH2:33][CH2:32][CH2:31][O:30]2)[CH:36]=1
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=O
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
SCCCO
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(=S)C1(OCCCS1)C=1C=NC=CC1
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
is removed by azeotropic distillation
|
Type
|
WASH
|
Details
|
the reaction mixture is washed three times with a 5 N aqueous solution of sodium hydroxide (750 cc in total)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 50° C
|
Type
|
CUSTOM
|
Details
|
The product obtained (15.6 g)
|
Type
|
CUSTOM
|
Details
|
is chromatographed in neutral silica gel (200 g)
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
CUSTOM
|
Details
|
a cyclohexane/ethyl acetate mixture (70/30 by volume; 2700 cc), 300 cc fractions being collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 50° C
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C1OCCCS1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |